

Protocols for assessing Milciclib Maleate solubility and stability in DMSO

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Compound of Interest

Compound Name: Milciclib Maleate

Cat. No.: B1683774

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Application Notes and Protocols for Milciclib Maleate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the solubility and stability of **Milciclib Maleate** in Dimethyl Sulfoxide (DMSO), a common solvent used for compound storage and in vitro assays. Adherence to these protocols will ensure accurate and reproducible results in preclinical drug development.

Overview of Milciclib Maleate

Milciclib is a potent, orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) including CDK1, CDK2, CDK4, CDK5, and CDK7.[1][2] It also demonstrates inhibitory activity against Tropomyosin receptor kinase A (TRKA).[3] By targeting these kinases, Milciclib disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy.[3][4]

Solubility of Milciclib Maleate in DMSO

The solubility of a compound in a solvent is a critical parameter for in vitro and in vivo studies. The reported solubility of **Milciclib Maleate** in DMSO varies, which may be attributed to differences in experimental conditions such as the source of the compound, the purity of the DMSO, and the use of physical methods like sonication to aid dissolution.

Data Presentation: Solubility of **Milciclib Maleate** in DMSO

Parameter	Value	Source
Solubility	92 mg/mL (199.75 mM)	Selleck Chemicals[5][6]
Solubility	20 mg/mL (43.42 mM)	MedChemExpress[7] (requires sonication)
Solubility	17 mg/mL (36.91 mM)	Selleck Chemicals[5]

Note: The molecular weight of Milciclib is 460.57 g/mol .[7]

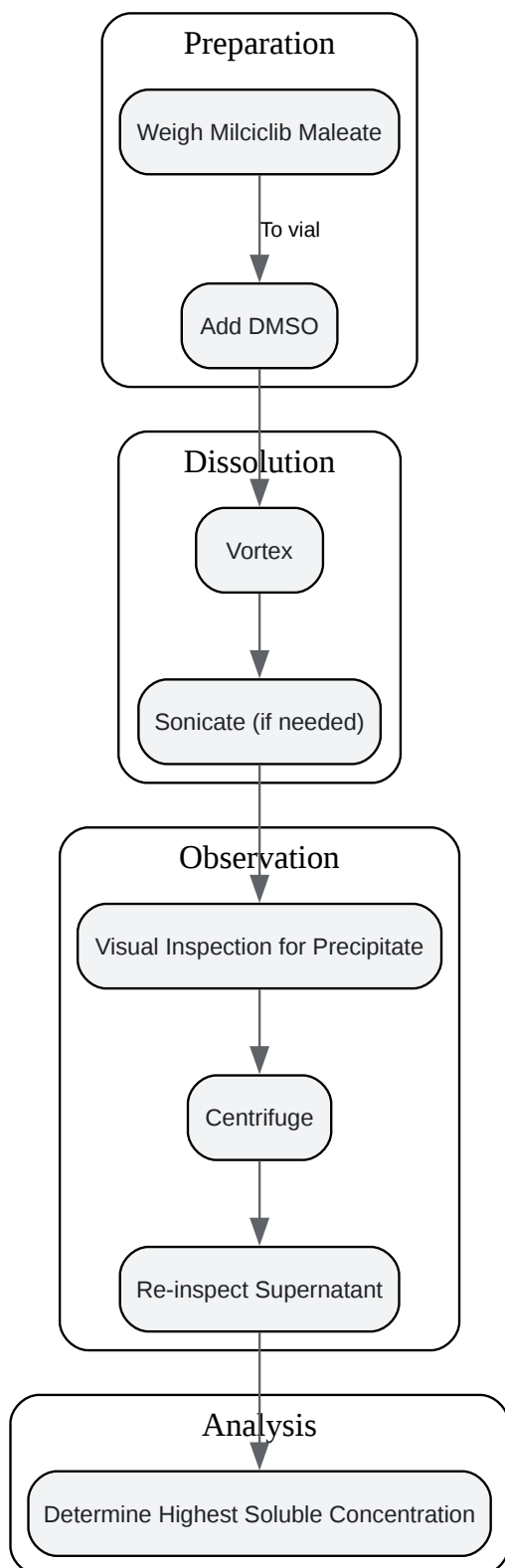
Experimental Protocol: Assessing Milciclib Maleate Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of **Milciclib Maleate** in DMSO using a visual precipitation method.

3.1. Materials and Equipment

- **Milciclib Maleate** powder
- Anhydrous, high-purity DMSO (≥99.9%)
- Vortex mixer
- Water bath sonicator
- Calibrated analytical balance
- Microcentrifuge
- 2.0 mL clear glass vials or polypropylene tubes
- Calibrated pipettes and sterile, filtered pipette tips

3.2. Experimental Workflow



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Caption: Experimental workflow for determining **Milciclib Maleate** solubility in DMSO.

3.3. Procedure

- Preparation of Stock Solutions:
 - Accurately weigh a specific amount of **Milciclib Maleate** powder (e.g., 10 mg) into a tared 2.0 mL vial.
 - Add a calculated volume of anhydrous DMSO to achieve a high starting concentration (e.g., 100 mg/mL).
 - Tightly cap the vial.
- Dissolution:
 - Vortex the vial vigorously for 2-5 minutes at room temperature.
 - Visually inspect the solution for any undissolved particles.
 - If particles remain, sonicate the vial in a water bath for 10-15 minutes.
 - Allow the solution to equilibrate to room temperature.
- Serial Dilutions and Observation:
 - Prepare a series of dilutions from the stock solution in separate vials to achieve a range of concentrations (e.g., 90, 80, 70, 60, 50, 40, 30, 20, 10 mg/mL).
 - Vortex each dilution thoroughly.
 - Incubate all vials at room temperature for at least 2 hours to allow for equilibration.
 - Visually inspect each vial for any signs of precipitation. For better observation, a light source and a dark background can be used.
 - To confirm the absence of fine precipitate, centrifuge all vials at a high speed (e.g., 10,000 x g) for 10 minutes.
 - Carefully inspect the supernatant and the bottom of the tube for any pellet.

- Determination of Solubility:
 - The highest concentration that remains a clear, precipitate-free solution after incubation and centrifugation is considered the kinetic solubility of **Milciclib Maleate** in DMSO under these conditions.

Stability of Milciclib Maleate in DMSO

The stability of stock solutions is crucial for the reliability of experimental results. Degradation of the compound can lead to inaccurate concentration determination and misleading biological data.

Data Presentation: Recommended Storage of **Milciclib Maleate** in DMSO

Storage Temperature	Duration	Source
-80°C	1 year	Selleck Chemicals[5]
-20°C	1 month	Selleck Chemicals[5]

Experimental Protocol: Assessing Milciclib Maleate Stability in DMSO

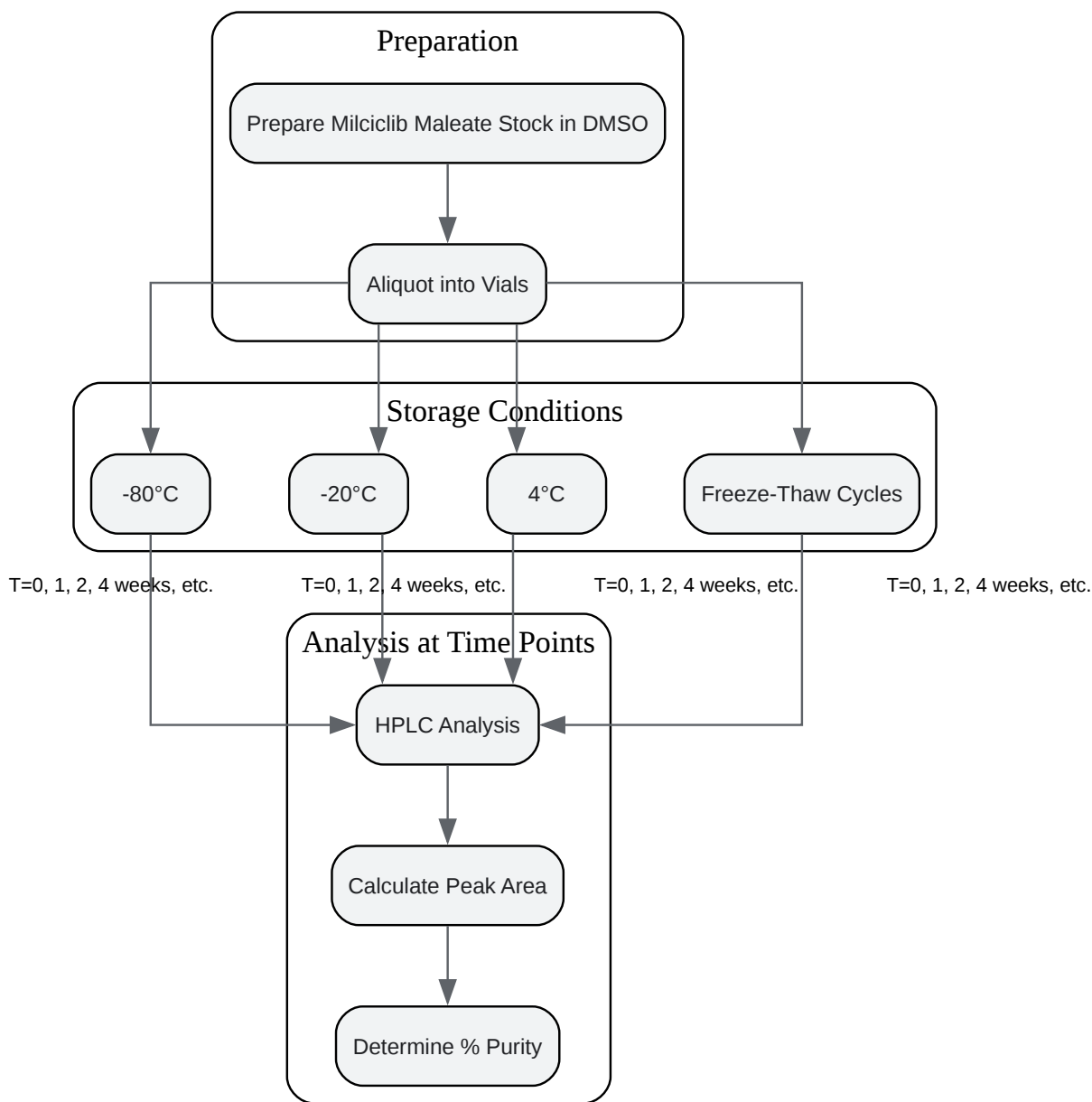
This protocol describes a method to evaluate the stability of **Milciclib Maleate** in DMSO over time at different storage temperatures, including the impact of freeze-thaw cycles.

5.1. Materials and Equipment

- Pre-prepared, clear, and fully dissolved stock solution of **Milciclib Maleate** in anhydrous DMSO (e.g., 20 mM).
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Appropriate HPLC column (e.g., C18).
- Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate).
- Temperature-controlled storage units (-80°C, -20°C, and 4°C).

- Autosampler vials.

5.2. Experimental Workflow



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Caption: Workflow for assessing the stability of **Milciclib Maleate** in DMSO.

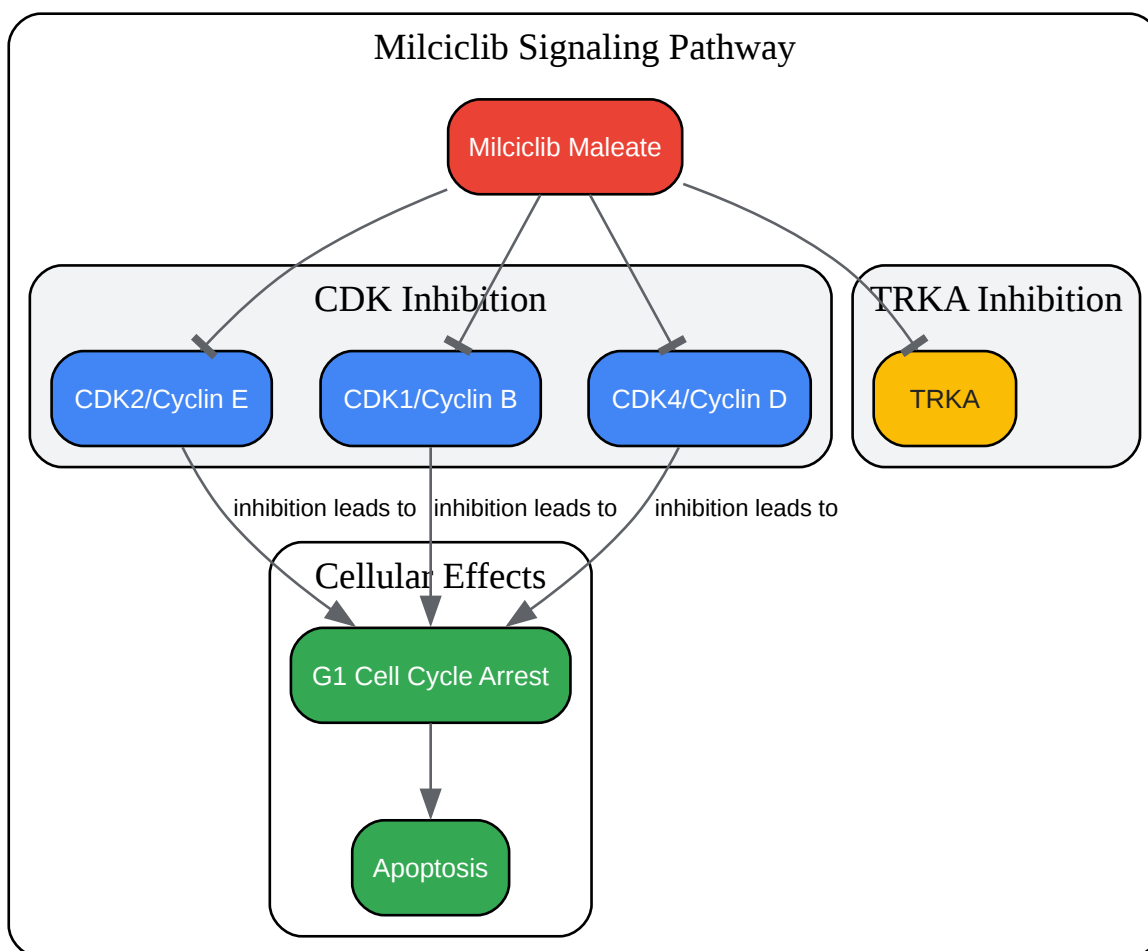
5.3. Procedure

- Sample Preparation and Initial Analysis (T=0):
 - Prepare a fresh stock solution of **Milciclib Maleate** in anhydrous DMSO at a known concentration (e.g., 20 mM). Ensure the compound is fully dissolved.
 - Immediately take an aliquot for the initial time point (T=0) analysis.
 - Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
 - Analyze the T=0 sample by HPLC to determine the initial purity and peak area of **Milciclib Maleate**. This will serve as the baseline.
- Storage:
 - Aliquot the remaining stock solution into multiple vials for each storage condition to avoid repeated freeze-thaw cycles for the main stock.
 - Store the aliquots at the desired temperatures: -80°C, -20°C, and 4°C.
 - For the freeze-thaw study, subject a separate set of aliquots stored at -20°C or -80°C to repeated cycles of freezing and thawing (e.g., once daily for 5 days). A freeze-thaw cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.
- Time-Point Analysis:
 - At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and monthly thereafter), retrieve one aliquot from each storage condition.
 - Allow the frozen samples to thaw completely at room temperature.
 - Prepare samples for HPLC analysis as described for the T=0 time point.
 - Analyze the samples by HPLC using the same method as the initial analysis.
- Data Analysis:

- For each time point and condition, calculate the purity of **Milciclib Maleate** by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.
- Compare the purity at each time point to the initial purity at T=0. A significant decrease in purity indicates degradation.
- The stability is often reported as the percentage of the initial compound remaining.

Mechanism of Action: Milciclib Signaling Pathway

Milciclib exerts its anti-cancer effects primarily by inhibiting CDKs, which are key regulators of the cell cycle. The inhibition of CDK2, in particular, leads to a G1 phase arrest.



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Caption: Simplified signaling pathway of **Milciclib Maleate**.

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